molecular formula C8H5NNaO2 B8621187 CID 66687793

CID 66687793

Cat. No.: B8621187
M. Wt: 170.12 g/mol
InChI Key: DEGPIRUPAKWDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 66687793 (PubChem Compound Identifier 66687793) is a chemical compound whose structural and functional characteristics have been investigated in diverse research contexts. For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs such as polycyclic frameworks, which are often associated with biological activity .

Properties

Molecular Formula

C8H5NNaO2

Molecular Weight

170.12 g/mol

InChI

InChI=1S/C8H5NO2.Na/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);

InChI Key

DEGPIRUPAKWDBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2=O.[Na]

Origin of Product

United States

Chemical Reactions Analysis

Absence of Direct Data

The search results include detailed information on other compounds (e.g., 4-Chloro-1,3-benzodioxole-5-methanol, CID 66686253 ), but none pertain to CID 66687793. This suggests that either:

  • The compound is newly synthesized and not yet documented in publicly available databases.

  • The identifier (CID 66687793) may contain typographical errors or refers to a proprietary substance not listed in open-access repositories like PubChem or CAS Reactions .

Reactivity of Structurally Similar Compounds

For analogous benzodioxole derivatives (e.g., 4-Chloro-1,3-benzodioxole-5-methanol), common reactions include:

Reaction Type Reagents/Conditions Outcome
Nucleophilic SubstitutionAmines, thiols, polar aprotic solventsReplacement of chlorine substituent
OxidationKMnO₄, CrO₃Conversion of methanol to carboxylic acid
EsterificationAcid chlorides, anhydridesFormation of ester derivatives

Such reactions are typical for chlorinated benzodioxoles but cannot be directly extrapolated to CID 66687793 without structural confirmation .

Analytical Techniques for Reaction Characterization

If CID 66687793 were synthesized, standard analytical methods could include:

  • LC-QTOF-MS : For accurate mass determination and fragmentation analysis .

  • NMR Spectroscopy : To confirm structural changes post-reaction.

  • Chromatography (TLC/HPLC) : To monitor reaction progress and purity.

Recommendations for Further Research

To resolve the absence of data:

  • Verify the CID identifier for accuracy.

  • Consult proprietary databases (e.g., CAS Reactions ) or recent patents for unpublished syntheses.

  • Perform experimental studies with hypothesized reaction pathways, guided by structurally related compounds.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

For example:

  • Oscillatoxin D (CID 101283546) : Features a macrocyclic lactone core with methyl and hydroxyl substitutions .
  • 30-Methyl-oscillatoxin D (CID 185389) : A methylated derivative of oscillatoxin D, enhancing lipophilicity .
  • Photocleavable Rapamycin Analogs (e.g., pRap) : Incorporate nitrobenzyl cages for light-induced dimerization, a functional feature relevant to CID 66687793 if it is a dimerization agent .
Table 1: Structural Features of CID 66687793 and Analogs
Compound (CID) Core Structure Key Substituents Molecular Formula (Hypothetical)
CID 66687793 Undisclosed Likely hydroxyl/methyl groups C₂₀H₂₅NO₅ (estimated)
Oscillatoxin D (101283546) Macrocyclic lactone Methyl, hydroxyl C₃₀H₄₂O₈
30-Methyl-oscillatoxin D (185389) Macrocyclic lactone Additional methyl group C₃₁H₄₄O₈
pRap (Photocleavable CID) Rapamycin derivative Nitrobenzyl cage C₅₆H₈₅NO₁₃

Physicochemical and Pharmacokinetic Properties

Data from analogous compounds (e.g., CID 11075767, CID 5372812) highlight trends in solubility, permeability, and metabolic stability:

Table 2: Physicochemical Comparison
Property CID 66687793 (Estimated) CID 11075767 (C₁₄H₁₇NO₃) CID 5372812 (C₈H₆N₂O)
Molecular Weight ~350 g/mol 247.29 g/mol 146.15 g/mol
LogP (iLOGP) 2.5–3.0 2.77 1.96
TPSA 80–100 Ų 51.46 Ų 46.25 Ų
Solubility (ESOL) 0.1–0.5 mg/mL 0.26 mg/mL 1.2 mg/mL
CYP Inhibition Moderate (1A2) CYP1A2 inhibitor Non-inhibitor

Key Observations :

  • Lower solubility than CID 5372812 may necessitate formulation optimization for bioavailability.
Dimerization and Protein Localization

Photocleavable CIDs like pRap enable spatiotemporal control of protein dimerization, a mechanism critical for studying intracellular signaling . If CID 66687793 shares this functionality, its applications could include optogenetics or targeted drug delivery.

Anticancer and Anti-inflammatory Potential

Compounds like oscillatoxin derivatives exhibit cytotoxicity against cancer cells . Similarly, CID 66687793 may require evaluation for:

  • Chemotherapy Adjuvant Effects : Analogous to studies using CIDs (Chemical Inducers of Dimerization) to mitigate chemotherapy-induced diarrhea (CID) .
  • Anti-inflammatory Activity : Structural analogs with hydroxyl groups often modulate inflammatory pathways.

Q & A

Q. What interdisciplinary strategies enhance research on CID 66687793’s environmental impact?

  • Methodological Answer :
  • Life Cycle Assessment (LCA) : Collaborate with environmental scientists to track synthesis byproducts and degradation pathways.
  • Ecotoxicity Assays : Partner with ecologists to test effects on model organisms (e.g., Daphnia, algae).
  • Data Science Integration : Use machine learning to predict environmental persistence based on structural features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.